Metharbital is a barbiturate anticonvulsant, similar to phenobarbital, marketed as Gemonil by Abbott Laboratories. It was patented in 1905 by Emil Fischer of Merck.
Metharbital is only found in individuals that have used or taken this drug. It was patented in 1905 by Emil Fischer working for Merck. It was marketed as Gemonil by Abbott Laboratories. It is a barbiturate anticonvulsant, used in the treatment of epilepsy. It has similar properties to phenobarbital. Metharbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission.
Metharbital
CAS No.: 50-11-3
Cat. No.: VC21139237
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50-11-3 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) |
| Standard InChI Key | FWJKNZONDWOGMI-UHFFFAOYSA-N |
| SMILES | CCC1(C(=O)NC(=O)N(C1=O)C)CC |
| Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)C)CC |
| Melting Point | 150.5 °C |
Introduction
Chemical Identity and Structure
Basic Identification
Metharbital is a barbiturate derivative with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. Its chemical structure features a barbituric acid core with diethyl substitution at position 5 and methylation at position 1 . The compound was first patented in 1905 by Emil Fischer while working for Merck, representing one of the earlier developments in the barbiturate class of medications .
Nomenclature and Classification
The compound is formally identified by several naming conventions:
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione |
| Traditional Name | Metharbital |
| CAS Registry Number | 50-11-3 |
| Trade Name | Gemonil (Abbott Laboratories) |
Taxonomically, metharbital belongs to the class of organic compounds known as barbituric acid derivatives, characterized by a perhydropyrimidine ring substituted at positions C-2, C-4, and C-6 by oxo groups . Its Anatomical Therapeutic Chemical (ATC) classification places it under the nervous system category (N), specifically as an antiepileptic (N03A) within the barbiturates and derivatives subcategory (N03AA30) .
Physical and Chemical Properties
Physical Characteristics
Metharbital appears in crystalline form when recrystallized from a benzene and petroleum ether mixture . Its physical properties highlight its moderately lipophilic nature, consistent with its classification as a barbiturate.
Chemical Properties
The compound demonstrates the following physicochemical parameters:
These properties influence metharbital's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier and exert central nervous system effects.
Pharmacological Profile
Mechanism of Action
Metharbital's therapeutic effects derive from its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system . The compound binds to a specific site associated with the chloride ionopore at the GABA A receptor, extending the duration for which this chloride channel remains open . This prolonged opening enhances the post-synaptic inhibitory effect of GABA, particularly in the thalamus .
At the molecular level, metharbital's action is associated with:
-
Decreased GABA-sensitive neuronal calcium conductance
-
Acute potentiation of inhibitory GABAergic tone
-
Direct inhibition of excitatory AMPA-type glutamate receptors
The combined effect is a profound suppression of glutamatergic neurotransmission, resulting in reduced neuronal excitability and anticonvulsant activity .
Pharmacokinetics
While detailed pharmacokinetic data specific to metharbital is limited in the provided search results, general barbiturate characteristics suggest:
-
The compound undergoes hepatic metabolism, with demethylation to barbital occurring in the liver
-
Excretion primarily occurs through the urinary system
-
As a long-acting barbiturate, its effects persist for extended periods compared to short-acting variants
Research indicates that the effective dose causing a reduction in seizure score by 225 is approximately 110 mg when administered orally .
Historical Development and Clinical Applications
Toxicological Considerations
Adverse Effects
Like other barbiturates, metharbital presents several concerning adverse effects that ultimately contributed to its replacement by newer anticonvulsants with improved safety profiles :
-
Potential for serious cutaneous reactions, including Stevens-Johnson syndrome (rare but potentially fatal)
-
Risk of physical dependence and withdrawal symptoms
-
Sedation and cognitive impairment
-
Respiratory depression at higher doses
Overdose Profile
Signs of metharbital overdose include several dangerous symptoms requiring immediate medical attention :
-
Severe confusion and poor judgment
-
Decreased reflexes
-
Severe drowsiness
-
Fever or abnormally low body temperature
-
Respiratory depression (shortness of breath or slow breathing)
-
Bradycardia (slow heartbeat)
-
Slurred speech and ataxia (staggering)
-
Unusual eye movements
-
Severe weakness
Comparative Pharmacology
Comparison with Phenobarbital
Metharbital shares significant structural and functional similarities with phenobarbital, another widely used barbiturate anticonvulsant . Both compounds:
-
Target GABA A receptors to enhance inhibitory neurotransmission
-
Demonstrate broad-spectrum anticonvulsant activity
-
Share adverse effect profiles typical of barbiturates
-
Have been largely replaced by newer anticonvulsants with improved safety margins
The primary differences include metharbital's methylation at position 1 and slightly different physicochemical properties that influence absorption, distribution, and elimination.
Research Applications
Experimental Uses
Beyond its historical clinical applications, metharbital has served as a research tool in neurophysiology. In experimental settings, it has been used to study:
-
GABA receptor function and modulation
-
Mechanisms of seizure suppression
-
Comparative barbiturate pharmacology
One research protocol describes using metharbital in binding studies with [3H]DHP (dihydropicrotoainin) to rat brain membrane fragments using a centrifugation assay, indicating its continued utility in basic neuroscience research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume